Technical Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
Technical Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 5-ethoxy-2-hydroxybenzoate, with a specific focus on its melting point as a critical quality attribute (CQA).
Focus: Melting Point Characterization, Synthesis Logic, and Pharmaceutical Utility
Part 1: Executive Summary & Core Properties
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4 ) is a specialized salicylate derivative used primarily as an intermediate in the synthesis of antifibrotic agents (BMP1 inhibitors) and as a releasing reagent in clinical diagnostics.[1][2][3][4]
Unlike its liquid analog Ethyl salicylate (MP ~1°C), the introduction of the ethoxy group at the 5-position increases molecular symmetry and intermolecular forces, resulting in a crystalline solid at room temperature. Accurate determination of its melting point is the primary method for initial purity verification during synthesis scale-up.
Physicochemical Profile
| Property | Value / Description | Source |
| CAS Number | 14160-70-4 | [ChemicalBook, 2025] |
| Melting Point | 63 – 67 °C | [ChemicalBook, 2025] |
| Boiling Point | 310.7 ± 22.0 °C (Predicted) | [ChemBk, 2025] |
| Molecular Formula | C₁₁H₁₄O₄ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water | - |
Part 2: Synthesis & Structural Logic
The "Selective Alkylation" Strategy
While Ethyl 5-ethoxy-2-hydroxybenzoate can be prepared via direct esterification of 5-ethoxysalicylic acid, a more common industrial route involves the selective alkylation of Ethyl Gentisate (Ethyl 2,5-dihydroxybenzoate).
Expert Insight: The regioselectivity in this reaction is governed by the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This interaction "locks" the 2-OH proton, making it significantly less acidic and less nucleophilic than the "free" 5-hydroxyl group. Consequently, under mild basic conditions (e.g., K₂CO₃ in Acetone), alkylation occurs almost exclusively at the 5-position.
Synthesis Workflow Diagram
The following diagram illustrates the selective synthesis pathway, highlighting the critical intermediate steps.
Figure 1: Selective synthesis pathway leveraging intramolecular hydrogen bonding to protect the 2-position.
Part 3: Melting Point Determination Protocol
For solid intermediates like Ethyl 5-ethoxy-2-hydroxybenzoate, the melting point (63-67°C) is a rapid, self-validating indicator of purity. A depressed or broadened range (< 2°C spread indicates high purity) suggests contamination with unreacted Ethyl Gentisate or solvent occlusion.
Standardized Capillary Method
Objective: Determine MP with ±0.5°C accuracy to validate batch purity.
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Sample Preparation:
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Dry the crude solid in a vacuum desiccator over P₂O₅ for 4 hours to remove residual solvent (ethanol/ethyl acetate traces can depress MP significantly).
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Grind the dry sample into a fine, uniform powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.
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Loading:
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Fill a glass capillary tube to a height of 2-3 mm.
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Compact the sample by dropping the capillary through a long glass tube onto a hard surface (tapping). Loose packing causes air pockets and premature melting readings.
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Heating Profile (Ramp Rate):
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Fast Ramp: Heat rapidly to 55°C (approx. 10°C below expected onset).
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Critical Ramp: At 55°C, reduce heating rate to 1°C per minute .
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Why? A slow ramp ensures thermal equilibrium between the heating block and the sample, preventing "thermal lag" where the thermometer reads higher than the actual sample temperature.
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Observation & Recording:
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Record
: First visible liquid droplet. -
Record
: Complete disappearance of solid phase. -
Acceptance Criteria: The range (
) must be ≤ 2.0°C.
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Analytical Logic Diagram
Figure 2: Decision tree for melting point validation, ensuring data integrity before downstream use.
Part 4: Applications in Drug Development
Fibrosis Therapeutics (BMP1 Inhibition)
Ethyl 5-ethoxy-2-hydroxybenzoate serves as a scaffold for developing inhibitors of Bone Morphogenetic Protein 1 (BMP1) .
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Mechanism: The salicylate core mimics the substrate binding pocket of metalloproteases.
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Modification: The ester group is often hydrolyzed or converted to a hydroxy-formamide moiety to chelate the Zinc ion in the enzyme's active site, while the 5-ethoxy group provides hydrophobic interaction with the enzyme pocket (S1' subsite).
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Reference: Used as a starting material in the synthesis of hydroxy formamide derivatives for treating fibrosis (e.g., liver cirrhosis, pulmonary fibrosis) [Google Patents, 2015].
Diagnostic Reagents (Vitamin D Assays)
In clinical mass spectrometry, this compound is utilized as a releasing reagent .
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Function: It displaces Vitamin D metabolites from Vitamin D Binding Protein (VDBP) in serum samples.
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Mechanism: The salicylate structure competes for the binding site on VDBP, liberating 25-OH Vitamin D for accurate quantification by LC-MS/MS.
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Advantage: Unlike harsh chemical denaturants, it releases the analyte without degrading the protein matrix excessively, preventing column clogging [Google Patents, 2022].
References
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ChemicalBook. (2025).[3] Ethyl 5-ethoxy-2-hydroxybenzoate Properties and Melting Point. Retrieved from
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Google Patents. (2015). WO2015104684A1 - Hydroxy formamide derivatives and their use. Retrieved from
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Google Patents. (2022). WO2022069392A1 - A method for determining the level of vitamin d and metabolites thereof. Retrieved from
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ChemSrc. (2025). Ethyl 5-ethoxy-2-hydroxybenzoate Physicochemical Data. Retrieved from
